molecular formula C9H6ClN3O B13311134 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B13311134
M. Wt: 207.61 g/mol
InChI Key: XVAOONUISPUSPB-UHFFFAOYSA-N
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Description

3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a chlorine atom and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzoic acid.

    Reduction: 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The 1,2,4-triazole ring is known to enhance binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a chlorine atom and a 1,2,4-triazole ring on the benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-4-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-8-3-7(4-14)1-2-9(8)13-6-11-5-12-13/h1-6H

InChI Key

XVAOONUISPUSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)N2C=NC=N2

Origin of Product

United States

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